Predicted Density: 1,8,15-Hexadecatriyne (0.880 g/cm³) vs. 1,7,13-Tetradecatriyne (0.885 g/cm³) vs. 1,7,13,19-Eicosatetrayne (0.909 g/cm³)
The predicted density of 1,8,15-hexadecatriyne is 0.880 ± 0.06 g/cm³ , which is lower than that of the shorter-chain analog 1,7,13-tetradecatriyne (C14H18, MW 186.29; predicted density 0.885 g/cm³) and substantially lower than the longer-chain tetra-functional analog 1,7,13,19-eicosatetrayne (C20H26, MW 266.42; predicted density 0.909 ± 0.06 g/cm³, bp 165–170 °C at 0.3 Torr) . The monotonic increase in density with increasing triple-bond content per chain length (0.880 → 0.885 → 0.909 g/cm³) reflects the higher mass contribution of sp-hybridized carbons in the longer/functionalized congeners, providing a predictable structure–property relationship for formulation density targeting.
| Evidence Dimension | Predicted density (g/cm³) at 20 °C |
|---|---|
| Target Compound Data | 0.880 ± 0.06 g/cm³ |
| Comparator Or Baseline | 1,7,13-Tetradecatriyne: 0.885 g/cm³; 1,7,13,19-Eicosatetrayne: 0.909 ± 0.06 g/cm³ |
| Quantified Difference | Δρ = –0.005 vs. tetradecatriyne; Δρ = –0.029 vs. eicosatetrayne |
| Conditions | Predicted values (ACD/Labs or similar); no experimental density data available for target compound |
Why This Matters
Lower density translates to lower solution viscosity at equivalent concentration, which is advantageous for processing low-viscosity reactive diluent formulations in UV/EB-cure or hydrosilylation crosslinking applications.
